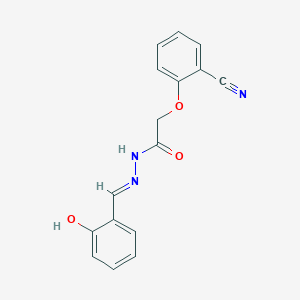
2-(2-cyanophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide
Übersicht
Beschreibung
2-(2-cyanophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide, also known as CHA, is a chemical compound that has been studied extensively in the field of medicinal chemistry. CHA has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Wirkmechanismus
The exact mechanism of action of 2-(2-cyanophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting various signaling pathways. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which plays a key role in the regulation of inflammation. This compound has also been shown to inhibit the Akt signaling pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. For example, this compound has been shown to decrease the levels of reactive oxygen species (ROS) in cells, which can contribute to oxidative stress and inflammation. This compound has also been shown to increase the levels of glutathione, an antioxidant that plays a key role in protecting cells from oxidative damage. Additionally, this compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the regulation of inflammation and tissue remodeling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-cyanophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. Additionally, this compound has been shown to possess relatively low toxicity, which is an important consideration for the development of new drugs. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound is relatively insoluble in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its biological effects.
Zukünftige Richtungen
There are several future directions for research on 2-(2-cyanophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide. One area of interest is the development of new formulations of this compound that are more soluble in water, which would make it easier to administer in vivo. Additionally, there is interest in investigating the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, there is interest in investigating the potential use of this compound as a diagnostic tool, as it has been shown to possess fluorescent properties that could be useful for imaging applications.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications. This compound possesses a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. The synthesis of this compound involves a multi-step process that has been optimized for high yield. While there are some limitations to the use of this compound in lab experiments, there are also many promising future directions for research on this compound. Overall, this compound represents an important area of research in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
2-(2-cyanophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to possess anti-tumor properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to possess anti-viral properties by inhibiting the replication of the hepatitis B virus.
Eigenschaften
IUPAC Name |
2-(2-cyanophenoxy)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c17-9-12-5-2-4-8-15(12)22-11-16(21)19-18-10-13-6-1-3-7-14(13)20/h1-8,10,20H,11H2,(H,19,21)/b18-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEMPBDWWNOMIZ-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)COC2=CC=CC=C2C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)COC2=CC=CC=C2C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


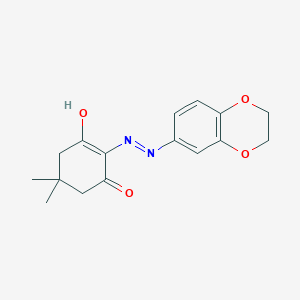

![3-[(4-bromophenyl)amino]-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B3724602.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one](/img/structure/B3724609.png)
![2-acetyl-3-[(3,4-dimethylphenyl)amino]-2-cyclopenten-1-one](/img/structure/B3724614.png)
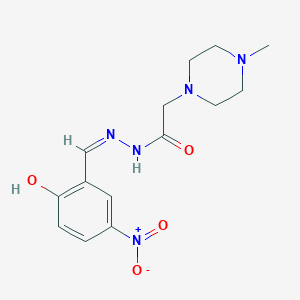
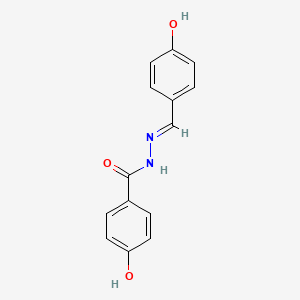
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B3724638.png)
![4-ethoxy-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B3724645.png)
![2-(4-biphenylyloxy)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B3724654.png)
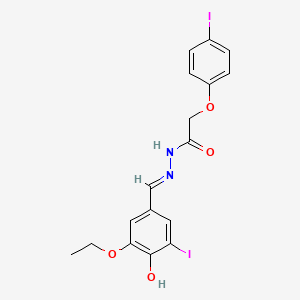
![N'-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B3724671.png)
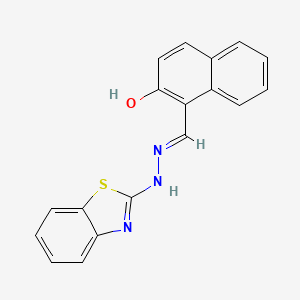
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-furoate](/img/structure/B3724690.png)
